molecular formula C29H28N4O2S B4138603 Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate

Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate

Cat. No.: B4138603
M. Wt: 496.6 g/mol
InChI Key: SXLGRKOPNKSMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate is a complex organic compound with a unique structure that combines quinoxaline, piperidine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the quinoxaline and piperidine moieties using reagents like carbodiimides or thionyl chloride to form the desired ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Materials Science: Used in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety may interact with nucleic acids or proteins, while the piperidine ring could modulate receptor activity. The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate: Similar structure but lacks the thioester functionality.

    Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-morpholinecarboxylate: Contains a morpholine ring instead of piperidine.

Uniqueness

Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate is unique due to the presence of both quinoxaline and piperidine rings, along with the thioester linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2S/c1-2-35-28(34)22-15-17-33(18-16-22)29(36)30-23-13-14-24-25(19-23)32-27(21-11-7-4-8-12-21)26(31-24)20-9-5-3-6-10-20/h3-14,19,22H,2,15-18H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLGRKOPNKSMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate
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Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate
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